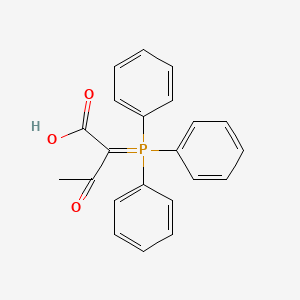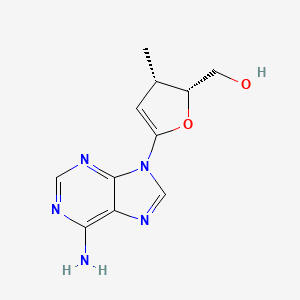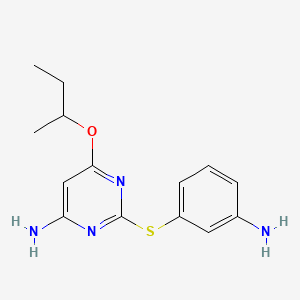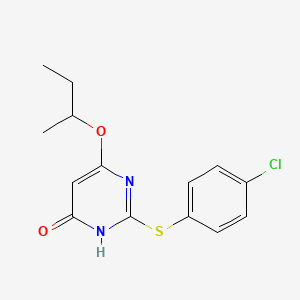![molecular formula C22H25N3O4S B12921558 2-Butoxy-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-3-carboxamide CAS No. 88284-05-3](/img/structure/B12921558.png)
2-Butoxy-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-butoxy-N-(4-sulfamoylphenethyl)quinoline-3-carboxamide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-butoxy-N-(4-sulfamoylphenethyl)quinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, which can be achieved through classical methods such as the Skraup, Doebner-von Miller, or Friedländer synthesis The quinoline core is then functionalized with a butoxy group at the 2-position and a carboxamide group at the 3-position
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and green chemistry principles can also enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-butoxy-N-(4-sulfamoylphenethyl)quinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the quinoline core and its substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-butoxy-N-(4-sulfamoylphenethyl)quinoline-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites or interfere with receptor signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tasquinimod: A quinoline-3-carboxamide derivative with anti-angiogenic and anti-tumor properties.
Quinolone antibiotics: Such as ciprofloxacin and levofloxacin, which target bacterial DNA gyrase and topoisomerase IV.
Uniqueness
2-butoxy-N-(4-sulfamoylphenethyl)quinoline-3-carboxamide is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. Its combination of a butoxy group, sulfamoylphenethyl moiety, and quinoline core sets it apart from other quinoline derivatives, making it a valuable compound for diverse scientific research and industrial applications .
Propriétés
Numéro CAS |
88284-05-3 |
|---|---|
Formule moléculaire |
C22H25N3O4S |
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
2-butoxy-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-3-carboxamide |
InChI |
InChI=1S/C22H25N3O4S/c1-2-3-14-29-22-19(15-17-6-4-5-7-20(17)25-22)21(26)24-13-12-16-8-10-18(11-9-16)30(23,27)28/h4-11,15H,2-3,12-14H2,1H3,(H,24,26)(H2,23,27,28) |
Clé InChI |
QTROAYRGXOOYRR-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=NC2=CC=CC=C2C=C1C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-6-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12921477.png)
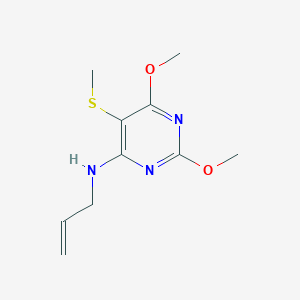
![5-Bromoimidazo[1,2-a]pyrazine-2-carbonitrile](/img/structure/B12921494.png)
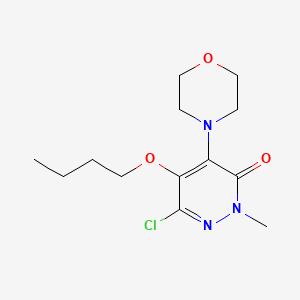
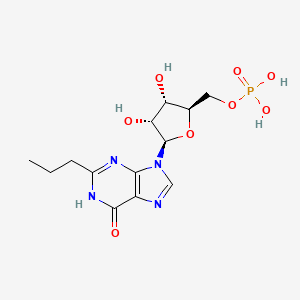

![5-Phenyl-4-(piperidin-1-yl)-5h-indeno[1,2-d]pyrimidine](/img/structure/B12921533.png)
